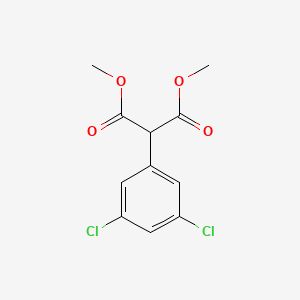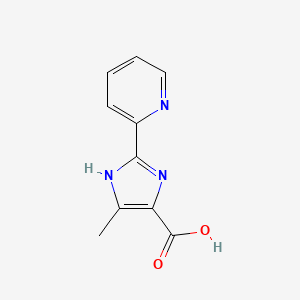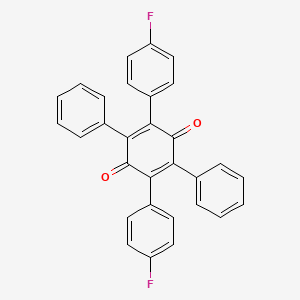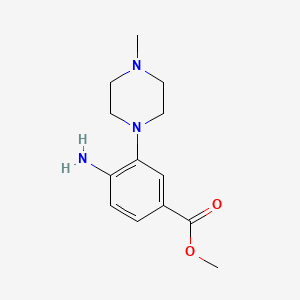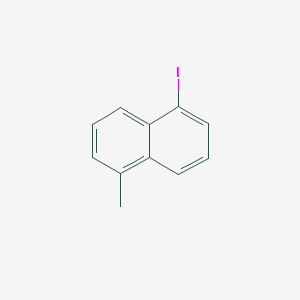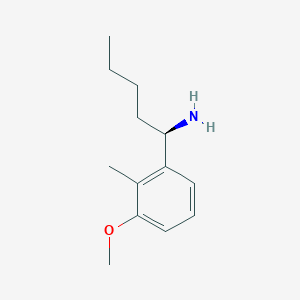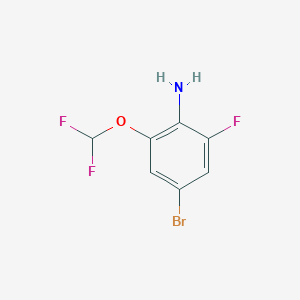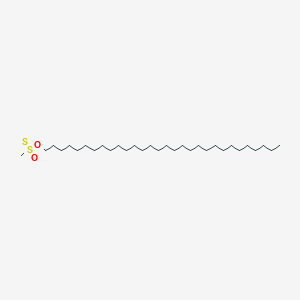
Methyl-oxo-sulfanylidene-triacontoxy-lambda6-sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Triacontyl Methanethiosulfonate is a chemical compound with the molecular formula C30H62S2O3. It appears as a white, crystalline solid that is insoluble in water but readily soluble in various organic solvents
Méthodes De Préparation
The synthesis of 1-Triacontyl Methanethiosulfonate typically involves the thiol-ene reaction. This process includes the formation of a thiolate anion, which reacts with a bromine atom, resulting in the formation of a thioether . The reaction conditions often require the presence of a base to deprotonate the thiol group, facilitating the nucleophilic attack on the bromine atom. Industrial production methods may involve large-scale thiol-ene reactions under controlled conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-Triacontyl Methanethiosulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a thiol group.
Substitution: The methanethiosulfonate group can be substituted with other nucleophiles, leading to the formation of different thioether derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions are sulfoxides, sulfones, thiols, and various thioether derivatives .
Applications De Recherche Scientifique
1-Triacontyl Methanethiosulfonate has extensive applications in scientific research, including:
Chemistry: It serves as a model compound to study thiol-ene reactions and thioether properties.
Biology: The compound is used in the synthesis of polymers and materials for drug delivery systems.
Medicine: It contributes to the development of biomedical materials and drug delivery vehicles.
Mécanisme D'action
The mechanism of action for 1-Triacontyl Methanethiosulfonate revolves around the thiol-ene reaction. This process involves the formation of a thiolate anion, which reacts with a bromine atom, resulting in the formation of a thioether. This thioether then undergoes further reactions with other molecules to yield the desired product . The thiol-ene reaction is highly effective in synthesizing organic compounds and is widely used in producing polymers and materials for drug delivery and biomedical purposes.
Comparaison Avec Des Composés Similaires
1-Triacontyl Methanethiosulfonate can be compared with other similar compounds, such as:
1-Methylsulfonylsulfanyltriacontane: Similar in structure but differs in the functional groups attached to the sulfur atom.
1-Triacontyl Methanethiosulfinate: Similar backbone but contains a sulfinyl group instead of a sulfonate group.
The uniqueness of 1-Triacontyl Methanethiosulfonate lies in its specific functional groups, which confer distinct reactivity and applications in various fields .
Propriétés
Formule moléculaire |
C31H64O2S2 |
|---|---|
Poids moléculaire |
533.0 g/mol |
Nom IUPAC |
methyl-oxo-sulfanylidene-triacontoxy-λ6-sulfane |
InChI |
InChI=1S/C31H64O2S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-33-35(2,32)34/h3-31H2,1-2H3 |
Clé InChI |
VTPBKFJORWWXRR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOS(=O)(=S)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


